

3-Chloro-2-pyrazinamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

Cat. No.: B3428293

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **3-Chloro-2-pyrazinamine**. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits. This document summarizes key chemical data, outlines experimental protocols, and visualizes fundamental molecular processes to facilitate a deeper understanding of this compound.

Core Chemical Properties

3-Chloro-2-pyrazinamine, with the CAS number 6863-73-6, is a heterocyclic amine. Its chemical structure consists of a pyrazine ring substituted with a chlorine atom and an amino group at positions 3 and 2, respectively.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Chloro-2-pyrazinamine**.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ ClN ₃	N/A
Molecular Weight	129.55 g/mol	N/A
Melting Point	167-171 °C	N/A
Boiling Point	248.1 °C at 760 mmHg	N/A
Density	1.4 ± 0.1 g/cm ³	N/A
Water Solubility	Slightly soluble in water	N/A
Appearance	Solid	N/A

Spectral Data

¹H NMR Spectrum: A proton NMR spectrum for **3-Chloro-2-pyrazinamine** is available and serves as a crucial tool for structural confirmation.

Experimental Protocols

Synthesis of 3-Chloro-2-pyrazinamine

A common synthetic route to **3-Chloro-2-pyrazinamine** involves the reaction of 2,3-dichloropyrazine with ammonia. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group.

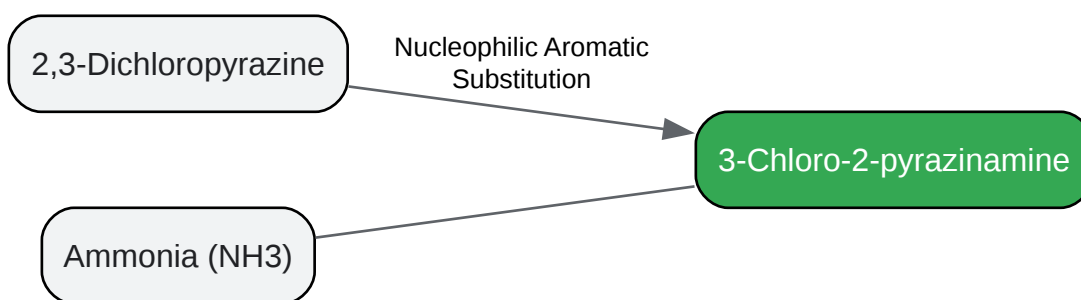
General Procedure:

- **Reaction Setup:** In a sealed reaction vessel, suspend 2,3-dichloropyrazine in a suitable solvent, such as an alcohol or an aqueous solution.
- **Addition of Ammonia:** Introduce a source of ammonia, typically aqueous ammonia or ammonia gas dissolved in a solvent.
- **Heating:** Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction is usually carried out under pressure due to the volatility of ammonia.

- **Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.
- **Purification:** Purify the crude **3-Chloro-2-pyrazinamine** by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Mandatory Visualizations

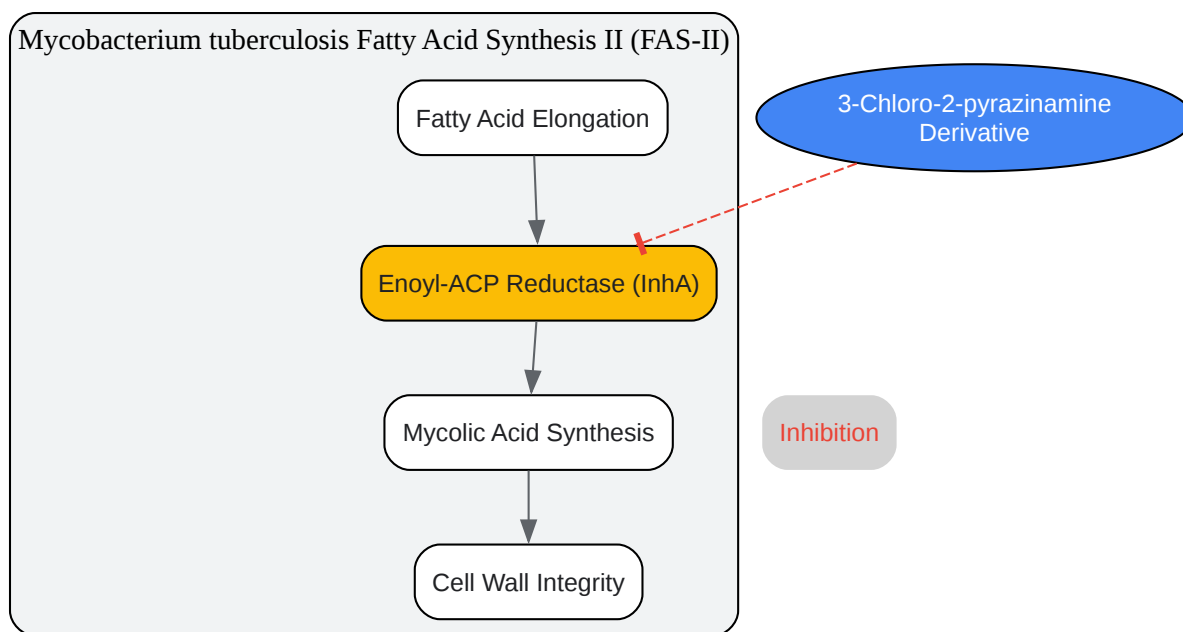
The following diagrams illustrate key aspects of **3-Chloro-2-pyrazinamine**'s synthesis and the biological activity of its derivatives.



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Synthesis of **3-Chloro-2-pyrazinamine**.

While the direct biological signaling pathways of **3-Chloro-2-pyrazinamine** are not extensively documented, its derivatives have been widely studied as potent antimycobacterial agents. These derivatives are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of *Mycobacterium tuberculosis*.



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Proposed mechanism of action for antimycobacterial derivatives.

Safety and Handling

3-Chloro-2-pyrazinamine should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-Chloro-2-pyrazinamine is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and the biological context of its derivatives. Further research into the specific biological targets and signaling pathways of the parent compound could unveil new therapeutic applications.

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References

- 1. mdpi.com [mdpi.com]
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